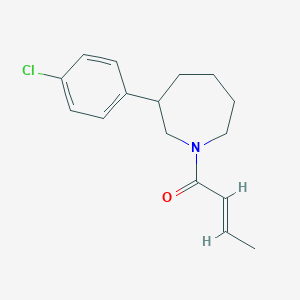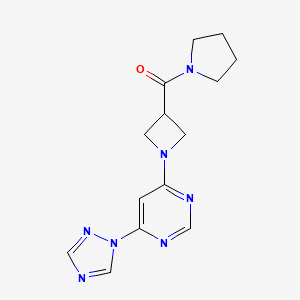
1-(2-chlorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorophenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a chemical compound that has been widely used in scientific research applications. This compound, also known as SU 6668, is a potent inhibitor of several tyrosine kinases and has been studied extensively for its potential use in cancer therapy. In
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
One area of research focuses on the synthesis and chemical reactions of related compounds. Studies on the synthesis of heterocyclic compounds containing sulfonyl and urea groups under specific conditions, such as ultrasonic irradiation, provide insights into improving reaction efficiencies and yields (Jing Xiao-hui, 2006). Similarly, research on the reaction of dimethyl sulfoxide with sym-dichloro-bis(2,4,6-trichlorophenyl) urea highlights the potential for generating various products through homolytic mechanisms, which could be relevant for designing new chemical entities (C. Owens et al., 1976).
Environmental Degradation and Photostability
Another significant area of application is in the environmental degradation and photostability of sulfonylurea herbicides. For instance, studies on the degradation of chlorimuron-ethyl by Aspergillus niger highlight the microbial transformation of sulfonylurea herbicides and their potential environmental impact (Seema B. Sharma et al., 2012). The photostability of similar compounds, such as chlorimuron-ethyl, under different conditions, reveals pathways for their degradation in the environment, which is crucial for assessing their environmental persistence and impact (P. Choudhury, P. Dureja, 1997).
Biological Activity and Potential Applications
The synthesis and evaluation of new heterocyclic compounds containing a sulfonamido moiety for antibacterial activity indicate the potential of these compounds in medicinal chemistry and drug development (M. E. Azab et al., 2013). This research underscores the importance of structural modification and functionalization in discovering new biologically active compounds.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S/c1-12-17(13-6-2-4-8-15(13)21-12)26(24,25)11-10-20-18(23)22-16-9-5-3-7-14(16)19/h2-9,21H,10-11H2,1H3,(H2,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTZABVLXYECBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)S(=O)(=O)CCNC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2601430.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2601435.png)
![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-nitrobenzamide](/img/structure/B2601436.png)





![N-(2-fluorophenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2601448.png)


